molecular formula C15H20O3 B7935837 4-(Cyclohexylmethoxy)-2-methylbenzoic acid

4-(Cyclohexylmethoxy)-2-methylbenzoic acid

Cat. No.: B7935837
M. Wt: 248.32 g/mol
InChI Key: AKBRXWIHQUCOCY-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethoxy)-2-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a cyclohexylmethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethoxy)-2-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-methylbenzoic acid and cyclohexylmethanol.

    Esterification: The first step involves the esterification of 2-methylbenzoic acid with cyclohexylmethanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully selected to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Formation of cyclohexylmethoxybenzoic acid derivatives.

    Reduction: Formation of cyclohexylmethoxybenzyl alcohol.

    Substitution: Introduction of halogen or nitro groups onto the aromatic ring.

Scientific Research Applications

4-(Cyclohexylmethoxy)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohexylmethoxy)benzoic acid: Lacks the methyl group on the aromatic ring.

    2-Methylbenzoic acid: Lacks the cyclohexylmethoxy group.

    Cyclohexylmethanol: Lacks the benzoic acid core.

Uniqueness

4-(Cyclohexylmethoxy)-2-methylbenzoic acid is unique due to the presence of both the cyclohexylmethoxy group and the methyl group on the benzoic acid core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(cyclohexylmethoxy)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBRXWIHQUCOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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